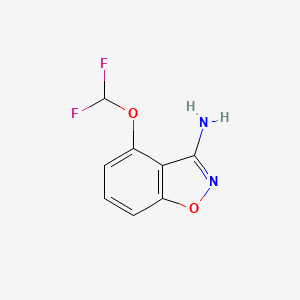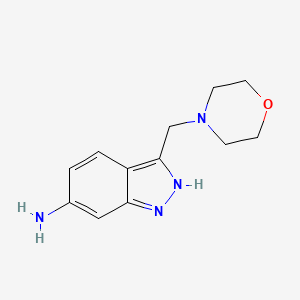![molecular formula C12H10ClN7 B8441995 1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B8441995.png)
1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrimidine ring with a triazole ring, making it a subject of interest for researchers exploring new chemical entities with biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as chloroacetaldehyde and guanidine.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of the Triazole Ring: The triazole ring is formed by reacting the chlorinated pyrimidine with hydrazine derivatives under acidic or basic conditions.
Coupling with Phenylamine: The final step involves coupling the triazole-pyrimidine intermediate with phenylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols, in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy.
Biological Studies: It has been investigated for its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby disrupting the cell cycle progression in cancer cells . This leads to apoptosis and reduced proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure that has been studied for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole-pyrimidine scaffold that also exhibits biological activity.
Uniqueness
1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine stands out due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. The combination of the pyrimidine and triazole rings in its structure provides a unique framework for exploring new chemical and biological properties.
Eigenschaften
Molekularformel |
C12H10ClN7 |
|---|---|
Molekulargewicht |
287.71 g/mol |
IUPAC-Name |
1-(6-chloropyrimidin-4-yl)-3-N-phenyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C12H10ClN7/c13-9-6-10(16-7-15-9)20-11(14)18-12(19-20)17-8-4-2-1-3-5-8/h1-7H,(H3,14,17,18,19) |
InChI-Schlüssel |
PJRAVSNLNWFCAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NN(C(=N2)N)C3=CC(=NC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-methyl-2-[3-(quinolin-2-yl)propoxy]pyrimidin-4-amine](/img/structure/B8441917.png)












